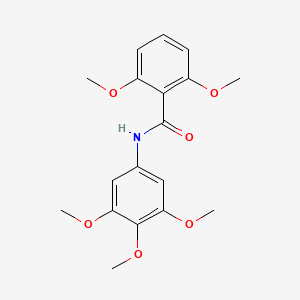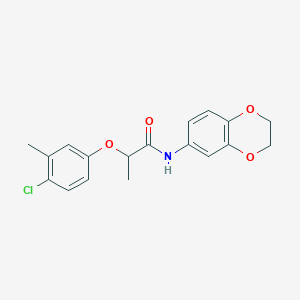![molecular formula C18H28ClNO3 B4405653 4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4405653.png)
4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride
Overview
Description
4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling pathways. The inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making MBP a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride is a potent and selective inhibitor of PTP1B, which is a negative regulator of insulin signaling pathways. PTP1B dephosphorylates insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling, leading to decreased insulin sensitivity and glucose uptake. By inhibiting PTP1B, this compound increases insulin signaling and glucose uptake in peripheral tissues, leading to improved glucose homeostasis and metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of metabolic disorders. These include increased glucose uptake in skeletal muscle and adipose tissue, improved insulin sensitivity, and reduced hepatic glucose production. Additionally, this compound has been shown to improve lipid metabolism, leading to reduced levels of triglycerides and cholesterol in the blood.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride in scientific research is its high selectivity for PTP1B, which minimizes off-target effects and allows for more precise modulation of insulin signaling pathways. Additionally, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for use in animal models and potentially in humans. However, one limitation of using this compound is its relatively high cost compared to other PTP1B inhibitors, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research on 4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride and its therapeutic applications. One area of focus is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, particularly in the context of type 2 diabetes and other metabolic disorders. Finally, research is needed to explore the potential use of this compound in combination with other therapies for the treatment of metabolic disorders, including insulin sensitizers and GLP-1 receptor agonists.
Scientific Research Applications
4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and insulin resistance. These effects are thought to be due to the inhibition of PTP1B, which leads to increased insulin signaling and glucose uptake in peripheral tissues.
properties
IUPAC Name |
4-[4-(4-morpholin-4-ylbutoxy)phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-16(20)4-5-17-6-8-18(9-7-17)22-13-3-2-10-19-11-14-21-15-12-19;/h6-9H,2-5,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXONMDMPGEUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4405594.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzamide](/img/structure/B4405601.png)
![2,6-dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405604.png)

![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405613.png)
![2-[(2-cyanophenyl)thio]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B4405615.png)
![1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4405623.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4405626.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride](/img/structure/B4405638.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4405645.png)
![1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4405658.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-fluorobenzamide](/img/structure/B4405659.png)